molecular formula C16H16N3O7P B11410293 Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(furan-2-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11410293
M. Wt: 393.29 g/mol
InChI Key: PVFKCOJNUREKDY-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a furan ring, a nitrophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan derivative.

    Attachment of the nitrophenyl group: This step often involves a nitration reaction followed by a coupling reaction to attach the nitrophenyl group to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan and oxazole derivatives.

Scientific Research Applications

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL (5-{[(THIOPHEN-2-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIMETHYL (5-{[(PYRIDIN-2-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that contain different heterocyclic rings, such as thiophene or pyridine.

Properties

Molecular Formula

C16H16N3O7P

Molecular Weight

393.29 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C16H16N3O7P/c1-23-27(22,24-2)16-15(17-10-13-7-4-8-25-13)26-14(18-16)11-5-3-6-12(9-11)19(20)21/h3-9,17H,10H2,1-2H3

InChI Key

PVFKCOJNUREKDY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=CO3)OC

Origin of Product

United States

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